Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride
CAS No.:
VCID: VC15850242
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride is a complex organic compound with the CAS number 1363405-70-2. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in pharmaceutical and chemical research. Synthesis MethodsWhile specific synthesis methods for Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride are not detailed in available literature, general approaches to synthesizing similar pyrrolidine derivatives often involve multi-step reactions starting from simpler precursors like amino acids or other nitrogen-containing compounds . Potential ApplicationsPyrrolidine derivatives are commonly used as intermediates in the synthesis of pharmaceuticals due to their versatility in forming various functional groups that can interact with biological targets. Biological ActivityAlthough specific data on the biological activity of this compound is limited, related compounds have shown potential as inhibitors or modulators in various biochemical pathways, suggesting that further research could uncover useful applications. |
---|---|
Product Name | Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride |
Molecular Formula | C16H23ClN2O2 |
Molecular Weight | 310.82 g/mol |
IUPAC Name | benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H |
Standard InChIKey | HGKOOHZVPLDXSO-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |
PubChem Compound | 71741815 |
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume